
Debenzoylpaeoniflorgenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Debenzoylpaeoniflorgenin is a natural compound derived from the root of Paeonia lactiflora, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological activities, including antihyperglycemic effects . It is a monoterpene glycoside and is structurally related to paeoniflorin, another bioactive compound found in the same plant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Debenzoylpaeoniflorgenin can be synthesized through the hydrolysis of paeoniflorin. The process involves the alkali hydrolysis of paeoniflorin, followed by extraction, impurity removal, and crystallization . The reaction conditions typically include the use of an alkaline medium to facilitate the hydrolysis process.
Industrial Production Methods
The industrial production of this compound is not well-documented, but it likely involves large-scale extraction from the roots of Paeonia lactiflora, followed by purification processes to isolate the compound. The use of advanced extraction techniques and purification methods would be essential to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Debenzoylpaeoniflorgenin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups in the structure.
Substitution: Substitution reactions can occur at the hydroxyl or benzoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Debenzoylpaeoniflorgenin has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of monoterpene glycosides and their chemical properties.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: This compound has shown potential in the treatment of hyperglycemia and other metabolic disorders.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of debenzoylpaeoniflorgenin involves its interaction with various molecular targets and pathways. It has been shown to exert antihyperglycemic effects by increasing glucose utilization and reducing blood sugar levels in glucose-challenged rats . The compound does not affect plasma insulin levels, indicating an insulin-independent mechanism. It may also modulate other pathways related to glucose metabolism and cellular energy balance.
Comparaison Avec Des Composés Similaires
Debenzoylpaeoniflorgenin is structurally similar to other monoterpene glycosides, such as paeoniflorin and benzoylpaeoniflorin. it is unique in its specific pharmacological activities and chemical properties. Similar compounds include:
Propriétés
Formule moléculaire |
C10H14O5 |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
(1R,2S,3R,5R,6R,8S)-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decane-3,6-diol |
InChI |
InChI=1S/C10H14O5/c1-7-3-9(12)5-2-10(7,13)8(5,4-11)6(14-7)15-9/h5-6,11-13H,2-4H2,1H3/t5-,6-,7+,8+,9-,10+/m1/s1 |
Clé InChI |
RHKVYLDCYDYZMU-MHCVYJKHSA-N |
SMILES isomérique |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)CO)O)O |
SMILES canonique |
CC12CC3(C4CC1(C4(C(O2)O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


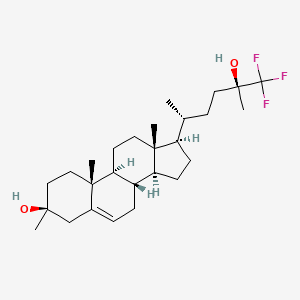
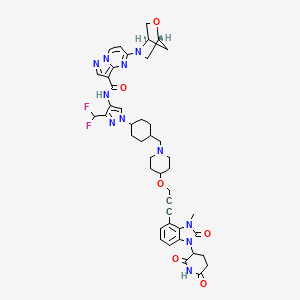
![N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide](/img/structure/B11931310.png)

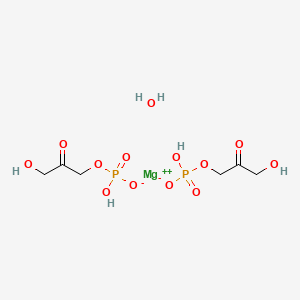
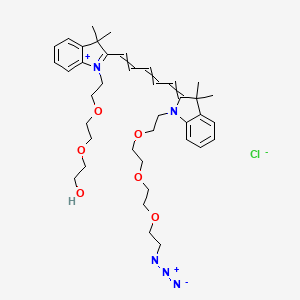

![4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride](/img/structure/B11931341.png)
![5-[5-(4,4-dioctoxybutanoyloxy)pentyl-(2-hydroxyethyl)amino]pentyl 4,4-dioctoxybutanoate](/img/structure/B11931348.png)
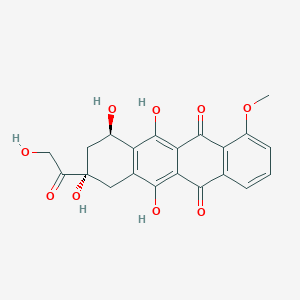


![N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide](/img/structure/B11931364.png)

